molecular formula C19H20F3N3O3S B275624 N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide

N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide

Número de catálogo B275624
Peso molecular: 427.4 g/mol
Clave InChI: OYJSDDFSTJOVRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment strategy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been shown to induce apoptosis of B-cells and inhibit tumor growth in various B-cell malignancies. N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with a long half-life and good oral bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies. However, one limitation of N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide is its potential for off-target effects, which may limit its therapeutic index.

Direcciones Futuras

There are several future directions for research on N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide. One direction is to investigate its efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is to explore the potential of N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, further studies are needed to elucidate the potential off-target effects of N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide and to optimize its dosing and administration in clinical settings.

Métodos De Síntesis

The synthesis of N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide involves several steps, starting with the condensation of 4-(3-trifluoromethylphenyl)piperazine with 4-chlorobenzenesulfonyl chloride to form the intermediate compound 4-(3-trifluoromethylphenyl)piperazin-1-yl)benzenesulfonamide. This intermediate is then coupled with 2-bromoacetophenone in the presence of a palladium catalyst to yield the final product, N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has also been shown to synergize with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

Fórmula molecular

C19H20F3N3O3S

Peso molecular

427.4 g/mol

Nombre IUPAC

N-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H20F3N3O3S/c1-14(26)23-16-5-7-18(8-6-16)29(27,28)25-11-9-24(10-12-25)17-4-2-3-15(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)

Clave InChI

OYJSDDFSTJOVRB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

SMILES canónico

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.